Tolylpent-1-yn-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

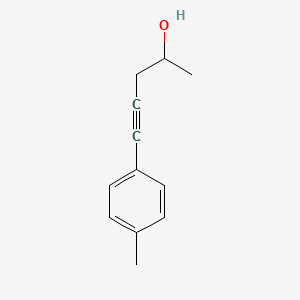

Properties

CAS No. |

57355-73-4 |

|---|---|

Molecular Formula |

C12H14O |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

5-(4-methylphenyl)pent-4-yn-2-ol |

InChI |

InChI=1S/C12H14O/c1-10-6-8-12(9-7-10)5-3-4-11(2)13/h6-9,11,13H,4H2,1-2H3 |

InChI Key |

BDNSYEJAHWAINU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C#CCC(C)O |

Origin of Product |

United States |

Foundational & Exploratory

Physical Properties of Tolylpent-1-yn-4-ol: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Experimental data on the physical properties of Tolylpent-1-yn-4-ol is exceptionally limited in publicly available scientific literature and chemical databases. This document summarizes the available information and provides data for structurally related compounds to offer a comparative context.

Introduction

This compound is an organic compound whose physical and chemical characteristics are not extensively documented. This guide aims to consolidate the known information and present it in a clear, structured format. Due to the scarcity of direct experimental data, this report also includes properties of analogous compounds, namely 4-Pentyn-1-ol and 5-Phenyl-4-pentyn-1-ol, to provide a foundational understanding for researchers.

Physicochemical Data

This compound

The only quantitative physical property found for a specific isomer, 5-p-Tolyl-pent-4-yn-1-ol, is its molecular weight. Other fundamental physical properties such as melting point, boiling point, and density have not been experimentally determined or reported in the reviewed literature.

Table 1: Physical Properties of 5-p-Tolyl-pent-4-yn-1-ol

| Property | Value | Source |

| Molecular Weight | 174.242 g/mol | Commercial Supplier Data |

Structurally Related Compounds

To provide a frame of reference, the physical properties of two structurally similar compounds are presented below. 4-Pentyn-1-ol shares the same pentynol backbone, while 5-Phenyl-4-pentyn-1-ol replaces the tolyl group with a phenyl group.

Table 2: Experimental Physical Properties of 4-Pentyn-1-ol

| Property | Value | Source |

| Molecular Weight | 84.12 g/mol | [1][2] |

| Boiling Point | 154-155 °C | [1][3] |

| Density | 0.904 g/mL at 25 °C | [1][3] |

| Refractive Index | n20/D 1.445 | [1] |

| Form | Liquid | [1] |

Table 3: Computed Physical Properties of 5-Phenyl-4-pentyn-1-ol

| Property | Value | Source |

| Molecular Weight | 160.21 g/mol | [4] |

| XLogP3 | 2.2 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 1 | [4] |

| Rotatable Bond Count | 3 | [4] |

| Exact Mass | 160.088815002 Da | [4] |

| Topological Polar Surface Area | 20.2 Ų | [4] |

General Experimental Protocols for Physical Property Determination

In the absence of specific experimental procedures for this compound, this section outlines general methodologies for determining key physical properties of organic compounds.

Melting Point Determination

The melting point of a solid compound is a crucial indicator of its purity. A sharp melting range typically signifies a pure substance.

General Procedure (Capillary Method):

-

A small, finely powdered sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.[5]

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.[6]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

General Procedure (Distillation or Reflux Method):

-

A small volume of the liquid is placed in a flask with boiling chips.

-

The flask is fitted with a condenser and a thermometer, ensuring the thermometer bulb is positioned in the vapor phase above the liquid.[7]

-

The liquid is heated to boiling, and the temperature at which the vapor and liquid are in equilibrium is recorded as the boiling point.[8][9]

Density Determination

Density is the mass per unit volume of a substance.

General Procedure (Gravimetric Method):

-

A known volume of the liquid is carefully measured using a pycnometer or a graduated cylinder.[10][11]

-

The mass of the liquid is determined by weighing the container before and after filling.[10]

-

The density is calculated by dividing the mass of the liquid by its volume.[10] The buoyancy method, based on Archimedes' principle, is also a widely used technique.[12][13]

Visualizations

The request for diagrams of signaling pathways, experimental workflows, or logical relationships using Graphviz cannot be fulfilled at this time. The literature search did not yield any information regarding the biological activity or complex experimental setups involving this compound that would necessitate such visualizations.

Should further research into the biological or chemical processes involving this compound become available, the following is a conceptual example of how an experimental workflow could be visualized.

Caption: A conceptual workflow for the synthesis and physical characterization of a compound.

References

- 1. 4-Pentyn-1-ol 97 5390-04-5 [sigmaaldrich.com]

- 2. 4-Pentyn-1-ol | C5H8O | CID 79346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Pentyn-1-ol | 5390-04-5 [chemicalbook.com]

- 4. 5-Phenyl-4-pentyn-1-ol | C11H12O | CID 11137434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. westlab.com [westlab.com]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. chemconnections.org [chemconnections.org]

- 10. uoanbar.edu.iq [uoanbar.edu.iq]

- 11. Density - Wikipedia [en.wikipedia.org]

- 12. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 13. mt.com [mt.com]

Technical Guide: 5-(o-tolyl)pent-4-yn-1-ol

Version: 1.0

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of 5-(o-tolyl)pent-4-yn-1-ol, a substituted aryl acetylenic alcohol. Due to the limited availability of direct experimental data for this specific compound, this guide outlines a proposed synthetic pathway via Sonogashira coupling, including detailed experimental protocols and characterization methods. Information on the starting materials and expected product is presented. This guide serves as a foundational resource for the synthesis and further investigation of 5-(o-tolyl)pent-4-yn-1-ol.

Compound Identification

As of the date of this publication, a specific CAS number for 5-(o-tolyl)pent-4-yn-1-ol has not been assigned in major chemical databases. This suggests the compound may be novel or not widely synthesized. For research and registration purposes, it is recommended to characterize the synthesized product thoroughly and, if novel, submit it for CAS registration.

The proposed structure is as follows:

-

IUPAC Name: 5-(2-methylphenyl)pent-4-yn-1-ol

-

Molecular Formula: C₁₂H₁₄O

-

Molecular Weight: 174.24 g/mol

Proposed Synthesis: Sonogashira Coupling

The most direct and widely employed method for the synthesis of aryl alkynes is the Sonogashira cross-coupling reaction.[1][2] This reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[3] For the synthesis of 5-(o-tolyl)pent-4-yn-1-ol, the proposed reaction is the coupling of o-iodotoluene with pent-4-yn-1-ol.

Reactant and Catalyst Data

The following table summarizes the key reactants and catalysts for the proposed synthesis.

| Compound Name | Role | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| o-Iodotoluene | Aryl Halide | 615-37-2[4][5][6] | C₇H₇I | 218.03[4][5] |

| Pent-4-yn-1-ol | Terminal Alkyne | 5390-04-5 | C₅H₈O | 84.12 |

| Bis(triphenylphosphine)palladium(II) dichloride | Palladium Catalyst | 13965-03-2 | C₃₆H₃₀Cl₂P₂Pd | 701.90 |

| Copper(I) Iodide | Co-catalyst | 7681-65-4 | CuI | 190.45 |

| Triethylamine (B128534) (TEA) | Base & Solvent | 121-44-8 | C₆H₁₅N | 101.19 |

Experimental Protocols

The following is a detailed protocol for the synthesis of 5-(o-tolyl)pent-4-yn-1-ol, adapted from established Sonogashira coupling procedures.[7]

Materials and Equipment

-

Round-bottom flask (two-necked)

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Nitrogen or Argon gas inlet

-

Septa and syringes

-

Standard laboratory glassware for workup and purification

-

Silica (B1680970) gel for column chromatography

Reaction Setup and Procedure

-

Inert Atmosphere: To a dry two-necked round-bottom flask equipped with a magnetic stir bar and condenser, add bis(triphenylphosphine)palladium(II) dichloride (0.025 eq) and copper(I) iodide (0.05 eq).

-

Solvent and Reagents: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add degassed triethylamine (solvent), followed by o-iodotoluene (1.0 eq) and pent-4-yn-1-ol (1.2 eq) via syringe.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 30 minutes, then heat to 60-70°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether or ethyl acetate (B1210297) and filter through a pad of celite to remove the catalyst residues.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium (B1175870) chloride (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude product, an oil or solid, can be purified by flash column chromatography on silica gel. A solvent system of hexane (B92381) and ethyl acetate is typically effective for eluting acetylenic alcohols. The fractions containing the desired product are collected and the solvent is removed under reduced pressure to yield the purified 5-(o-tolyl)pent-4-yn-1-ol.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of 5-(o-tolyl)pent-4-yn-1-ol.

Caption: Synthetic workflow for 5-(o-tolyl)pent-4-yn-1-ol.

Biological Activity and Signaling Pathways

A thorough search of scientific literature and chemical databases did not yield any information on the biological activity or associated signaling pathways for 5-(o-tolyl)pent-4-yn-1-ol. The biological effects of this compound remain an open area for future research. Given its structure as a substituted aryl alkyne, it could be a candidate for screening in various assays, including but not limited to, anticancer, anti-inflammatory, or neurological activity studies.

Conclusion

This technical guide provides a foundational framework for the synthesis and study of 5-(o-tolyl)pent-4-yn-1-ol. The proposed synthetic route via Sonogashira coupling is robust and well-documented for analogous compounds. The detailed experimental protocol should enable researchers to synthesize this compound for further investigation. The absence of data on its biological activity presents an opportunity for novel research in medicinal chemistry and drug discovery.

References

- 1. Coupling to alkynes: the Sonogashira reaction [ns1.almerja.com]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. scent.vn [scent.vn]

- 5. Iodotoluene - Wikipedia [en.wikipedia.org]

- 6. 2-Iodotoluene | 615-37-2 [chemicalbook.com]

- 7. macsphere.mcmaster.ca [macsphere.mcmaster.ca]

Tolylpent-1-yn-4-ol molecular weight and formula

This guide provides a detailed analysis of the molecular weight and formula of Tolylpent-1-yn-4-ol, a topic of interest for researchers, scientists, and professionals in drug development.

Molecular Composition and Weight

The molecular characteristics of this compound have been determined through structural analysis and calculation. The compound is understood as a derivative of 4-Pentyn-1-ol (B147250), with the addition of a tolyl group. The molecular formula for 4-Pentyn-1-ol is C₅H₈O, and it has a molecular weight of 84.12 g/mol .[1][2][3][4][5]

The introduction of a tolyl group (C₇H₇) to the parent molecule results in the final molecular formula and weight for this compound.

| Property | Value |

| Molecular Formula | C₁₂H₁₄O |

| Molecular Weight | 174.24 g/mol |

Logical Derivation of the Molecular Formula

The molecular formula of this compound is derived by considering the combination of its two primary structural components: the 4-pentyn-1-ol backbone and the substituted tolyl group.

References

Navigating the Solubility Landscape of Tolylpent-1-yn-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tolylpent-1-yn-4-ol in organic solvents. In the absence of extensive empirical data for this specific compound, this document outlines the foundational principles governing its expected solubility, provides detailed experimental protocols for its determination, and presents logical workflows to guide laboratory investigations. This information is critical for applications in drug development, chemical synthesis, and formulation science where precise control over solubility is paramount.

Understanding the Solubility Profile of this compound

This compound, with its molecular structure incorporating a polar hydroxyl group, a nonpolar tolyl group, and a moderately polar alkyne function, is expected to exhibit a nuanced solubility profile. The principle of "like dissolves like" serves as a primary guide for predicting its behavior in various organic solvents. This principle states that substances with similar polarities are more likely to be soluble in one another.

The presence of the hydroxyl (-OH) group allows for hydrogen bonding, suggesting good solubility in polar protic solvents such as alcohols. The aromatic tolyl group, being nonpolar, will contribute to its solubility in nonpolar aromatic and hydrocarbon solvents. The alkyne group adds a degree of polarity due to its pi-electron system. Therefore, a balance of these structural features will dictate the overall solubility in a given solvent.

Predicted Solubility in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of this compound can form strong hydrogen bonds with the solvent molecules. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Moderate to High | The dipole-dipole interactions between the polar functionalities of the solute and solvent will facilitate dissolution. |

| Aromatic | Toluene, Benzene, Xylene | Moderate to High | The nonpolar tolyl group will interact favorably with the aromatic solvent molecules through van der Waals forces. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | Ethers can act as hydrogen bond acceptors for the hydroxyl group, and their hydrocarbon portion interacts with the nonpolar parts of the molecule. |

| Halogenated | Dichloromethane, Chloroform | Moderate | These solvents have moderate polarity and can interact with both the polar and nonpolar regions of the molecule. |

| Nonpolar | Hexane, Cyclohexane | Low to Moderate | The large nonpolar tolyl group will contribute to some solubility, but the polar hydroxyl and alkyne groups will limit miscibility. |

Experimental Determination of Solubility

To obtain precise quantitative solubility data, standardized experimental protocols must be employed. The following are detailed methodologies for key experiments.

Shake-Flask Method (Equilibrium Method)

The shake-flask method is a widely used and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed flask.

-

Equilibration: The flask is agitated (e.g., using a mechanical shaker or magnetic stirrer) in a constant temperature bath for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled and recorded.

-

Phase Separation: After equilibration, the suspension is allowed to stand undisturbed to allow the undissolved solid to settle. Alternatively, centrifugation or filtration can be used to separate the solid and liquid phases. Care must be taken to avoid any temperature changes during this step.

-

Quantification: A known volume of the clear, saturated supernatant is carefully withdrawn. The concentration of the dissolved this compound in the aliquot is then determined using a suitable analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC): A calibrated HPLC method can provide accurate and sensitive quantification.

-

UV-Vis Spectroscopy: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.

-

Gravimetric Analysis: The solvent from a known volume of the saturated solution can be evaporated, and the mass of the remaining solid solute can be measured. This method is less sensitive and requires that the solute be non-volatile.

-

-

Calculation: The solubility is calculated from the concentration of the solute in the saturated solution and is typically expressed in units of mg/mL, g/L, or mol/L.

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in a large number of solvents, automated HTS methods are often employed in drug discovery and development.

Methodology:

-

Sample Preparation: A stock solution of this compound is prepared in a highly soluble solvent (e.g., DMSO).

-

Dispensing: Small, precise volumes of the stock solution are dispensed into microtiter plates. The solvent is then evaporated, leaving a thin film of the compound in each well.

-

Solvent Addition: A range of different organic solvents are added to the wells.

-

Equilibration and Measurement: The plates are agitated for a set period to allow for dissolution. The solubility is then assessed using a rapid analytical technique, such as nephelometry (light scattering to detect undissolved particles) or UV-Vis spectroscopy with a plate reader.

-

Data Analysis: The results provide a semi-quantitative or rank-ordered assessment of solubility across the solvent panel.

Logical and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical relationships in solubility determination and a typical experimental workflow.

Caption: Logical diagram of factors affecting solubility.

A Technical Guide to the Synthesis of Tolylpent-1-yn-4-ol: A Hypothetical Approach Based on Established Methodologies

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Tolylpent-1-yn-4-ol" is not extensively documented in current scientific literature. As such, a definitive history of its discovery and a specific, validated synthesis protocol are not available. This document provides a comprehensive, technically-grounded guide to the prospective synthesis of this compound, drawing upon established and widely-accepted methodologies for the preparation of tertiary propargyl alcohols. The biological activity of this specific compound has not been characterized.

Introduction

Tertiary propargyl alcohols are a class of organic compounds characterized by a hydroxyl group attached to a carbon atom that is also bonded to an alkynyl group and two other carbon substituents. This structural motif is a valuable building block in organic synthesis and can be found in some biologically active molecules. This guide outlines a plausible and well-precedented synthetic route to this compound, a member of this chemical class. The proposed synthesis is based on the nucleophilic addition of an acetylide to a ketone, a fundamental and reliable transformation in organic chemistry.

Proposed Synthesis of this compound

The most direct and widely employed method for the synthesis of tertiary propargyl alcohols is the reaction of a ketone with an organometallic acetylide reagent.[1][2] In the case of this compound, this would involve the reaction of a tolyl methyl ketone with an ethynylating agent. A common and effective approach is the use of a Grignard reagent, specifically ethynylmagnesium bromide.[2][3]

The general reaction scheme is as follows:

Where 'Tol' represents a tolyl group (o-, m-, or p-).

Experimental Protocol: Grignard Reaction for the Synthesis of 4-(p-Tolyl)pent-1-yn-4-ol

This protocol is a generalized procedure based on established methods for the synthesis of tertiary propargyl alcohols via Grignard reaction.[2][3]

Materials:

-

Ethynylmagnesium bromide (0.5 M solution in THF)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 4'-methylacetophenone (1.0 equivalent) dissolved in anhydrous THF.

-

Addition of Grignard Reagent: The solution is cooled to 0 °C in an ice bath. Ethynylmagnesium bromide solution (1.1 equivalents) is added dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting ketone.

-

Workup: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The resulting mixture is transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude alcohol can be purified by column chromatography on silica (B1680970) gel.

Quantitative Data

As the synthesis of this compound has not been specifically reported, experimental data such as yield, and spectroscopic characterization are not available. The following table presents hypothetical data based on typical outcomes for similar reactions.

| Parameter | Expected Value/Data |

| Yield | 70-90% (based on similar Grignard reactions)[3] |

| ¹H NMR (CDCl₃, 400 MHz) | Hypothetical shifts: δ 7.4-7.1 (m, 4H, Ar-H), 2.4 (s, 1H, C≡CH), 2.3 (s, 3H, Ar-CH₃), 2.1 (s, 1H, OH), 1.6 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | Hypothetical shifts: δ 142, 138, 129, 125 (Ar-C), 87 (C≡CH), 72 (C≡CH), 68 (C-OH), 31 (CH₃), 21 (Ar-CH₃) |

| IR (thin film, cm⁻¹) | Expected peaks: 3400-3300 (br, O-H), 3300 (s, ≡C-H), 2100 (w, C≡C), 1610, 1510 (C=C, aromatic) |

| Mass Spec (EI, m/z) | Expected M⁺: 174.1045 (for C₁₂H₁₄O) |

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the proposed synthesis for this compound.

Caption: Synthetic workflow for the proposed synthesis of this compound.

Biological Activity and Signaling Pathways

A thorough search of the scientific literature reveals no specific studies on the biological activity or mechanism of action of this compound. Therefore, no signaling pathway diagrams can be provided. The biological effects of this compound remain to be investigated.

Conclusion

While the specific discovery and synthesis of this compound are not documented, a robust and high-yielding synthetic route can be proposed based on the well-established reaction between a tolyl methyl ketone and ethynylmagnesium bromide. This guide provides a detailed, albeit hypothetical, experimental protocol and expected analytical data to facilitate future research into this and related compounds. Further investigation is required to determine the biological properties of this compound.

References

A Technical Review of Pent-4-yn-1-ol: Synthesis, Properties, and Analogs

Introduction

This technical guide provides a comprehensive review of Pent-4-yn-1-ol, a significant chemical building block. Initial literature searches for "Tolylpent-1-yn-4-ol" did not yield any specific information, suggesting that it is not a widely studied compound. Consequently, this review focuses on the well-documented and structurally related analog, Pent-4-yn-1-ol. The information presented herein is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of the synthesis, properties, and reactivity of this important alkynol.

Synthesis of Pent-4-yn-1-ol

The synthesis of Pent-4-yn-1-ol has been reported through various methods, with the ring-opening of tetrahydrofurfuryl halides being a common and efficient approach.

Experimental Protocol: Synthesis from Tetrahydrofurfuryl Chloride

A prevalent method for the synthesis of Pent-4-yn-1-ol involves the reaction of tetrahydrofurfuryl chloride with a strong base. Two notable procedures are outlined below:

Method A: Using n-Butyllithium (n-BuLi)

This method provides a high yield of Pent-4-yn-1-ol.[1][2]

-

Reaction Setup: A reaction vessel is charged with t-butyl methyl ether (t-BuOMe) and cooled to 0 °C under a nitrogen atmosphere.

-

Addition of Reagents: n-Butyllithium (1.6 M in hexane) is added to the cooled solvent with slow stirring.[2] Subsequently, tetrahydrofurfuryl chloride is added to the mixture.[2]

-

Reaction and Quenching: The mixture is stirred for 3 hours at 0 °C. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.[2]

-

Extraction and Purification: The product is extracted with ethyl acetate, dried over sodium sulfate, and concentrated to yield Pent-4-yn-1-ol as a colorless oil in nearly pure form.[2]

Method B: Using Sodium Amide (NaNH2)

This is a classic method for the synthesis of alkynols from cyclic ethers.[3]

-

Preparation of Sodium Amide: In a three-necked round-bottomed flask equipped with a stirrer and a dropping funnel, a solution of sodium amide in liquid ammonia (B1221849) is prepared.[3]

-

Reaction: Tetrahydrofurfuryl chloride is added to the sodium amide solution over a period of 25-30 minutes. The mixture is stirred for an additional hour.[3]

-

Work-up: Solid ammonium chloride is added in portions to control the exothermic reaction. The ammonia is allowed to evaporate overnight.[3]

-

Extraction and Distillation: The residue is thoroughly extracted with ether. The ether is then distilled off, and the remaining residue is fractionated to yield pure 4-Pentyn-1-ol.[3]

Quantitative Data for Synthesis

| Method | Reagents | Solvent | Temperature | Yield | Reference |

| A | n-BuLi, Tetrahydrofurfuryl chloride | t-BuOMe | 0 °C | 94% | [2] |

| B | NaNH2, Tetrahydrofurfuryl chloride | Liquid NH3 | - | 75-85% | [3] |

Synthesis Workflow

References

Stereochemistry of 1-(p-Tolyl)pent-1-yn-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of 1-(p-tolyl)pent-1-yn-4-ol, a chiral propargyl alcohol with potential applications in organic synthesis and drug development. Due to the limited availability of direct experimental data for this specific compound, this document outlines established and reliable methodologies for its enantioselective synthesis, kinetic resolution, and stereochemical analysis based on well-documented procedures for analogous propargyl alcohols. Detailed experimental protocols, expected quantitative data, and illustrative diagrams of key processes are presented to guide researchers in the preparation and characterization of the enantiomers of 1-(p-tolyl)pent-1-yn-4-ol.

Introduction

Chiral propargyl alcohols are versatile synthetic intermediates in the preparation of a wide array of complex molecules, including natural products and pharmaceuticals. The stereocenter bearing the hydroxyl group plays a crucial role in defining the three-dimensional structure and, consequently, the biological activity of the target molecules. 1-(p-Tolyl)pent-1-yn-4-ol, possessing a stereogenic center at the C-4 position, is a valuable building block. The presence of the tolyl group can influence the stereochemical outcome of asymmetric reactions and provide a handle for further functionalization. This guide details the critical aspects of controlling and analyzing the stereochemistry of this specific, yet representative, chiral propargyl alcohol.

Enantioselective Synthesis

The most direct approach to obtaining enantiomerically pure 1-(p-tolyl)pent-1-yn-4-ol is through the asymmetric addition of a terminal alkyne to an aldehyde. A well-established method involves the use of a chiral catalyst to control the facial selectivity of the nucleophilic attack.

Experimental Protocol: Asymmetric Alkynylation of Propionaldehyde (B47417)

This protocol is adapted from the widely used Carreira method for the enantioselective addition of terminal alkynes to aldehydes.[1][2]

Materials:

-

p-Tolylacetylene

-

Propionaldehyde

-

Zinc trifluoromethanesulfonate (B1224126) (Zn(OTf)₂)

-

(+)-N-Methylephedrine

-

Triethylamine (B128534) (Et₃N)

-

Toluene (B28343) (anhydrous)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

To a flame-dried, argon-purged round-bottom flask, add Zn(OTf)₂ (0.1 eq) and (+)-N-methylephedrine (0.12 eq).

-

Add anhydrous toluene and stir the mixture at room temperature for 30 minutes.

-

Add p-tolylacetylene (1.2 eq) and triethylamine (2.0 eq) to the flask and stir for a further 30 minutes.

-

Cool the reaction mixture to 0 °C and add propionaldehyde (1.0 eq) dropwise over 15 minutes.

-

Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford the enantiomerically enriched (S)-1-(p-tolyl)pent-1-yn-4-ol.

-

To obtain the (R)-enantiomer, the same procedure can be followed using (-)-N-methylephedrine.

Expected Quantitative Data

The following table summarizes the expected outcomes for the enantioselective synthesis of (S)- and (R)-1-(p-tolyl)pent-1-yn-4-ol based on typical results for similar reactions.

| Enantiomer | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Specific Rotation [α]²⁰_D_ (c=1, CHCl₃) |

| (S) | (+)-N-Methylephedrine | 85 - 95 | 90 - 98 | Positive (hypothetical) |

| (R) | (-)-N-Methylephedrine | 85 - 95 | 90 - 98 | Negative (hypothetical) |

Signaling Pathway Diagram

References

Acidity of the Terminal Alkyne in Tolylpent-1-yn-4-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Acidity of Terminal Alkynes

Terminal alkynes are a unique class of hydrocarbons that exhibit notable acidity at the acetylenic proton. This acidity, while weak compared to mineral acids, is significantly greater than that of alkanes and alkenes. The pKa of a typical terminal alkyne is approximately 25, in stark contrast to the pKa values of around 50 for alkanes and 44 for alkenes.[1][2] This enhanced acidity is a direct consequence of the electronic structure of the carbon-carbon triple bond.

The carbon atom of a terminal alkyne is sp-hybridized, possessing 50% s-character. This high degree of s-character means the electrons in the sp orbital are held more closely to the nucleus, resulting in higher electronegativity compared to sp² (33% s-character) and sp³ (25% s-character) hybridized carbons. Consequently, the C-H bond in a terminal alkyne is more polarized, facilitating the departure of the proton. The resulting conjugate base, an acetylide anion, is stabilized by the placement of the lone pair of electrons in the sp orbital, which experiences greater electrostatic attraction to the carbon nucleus.

Estimated Acidity of Tolylpent-1-yn-4-ol

A precise, experimentally determined pKa for this compound is not documented in publicly available literature. However, an estimation can be made by considering the pKa values of structurally related compounds and the electronic effects of the substituents in the this compound molecule.

Influence of Substituents

The structure of this compound features a tolyl group and a hydroxyl group. Their electronic effects will modulate the acidity of the terminal alkyne proton.

-

Tolyl Group: The tolyl group (a methyl-substituted phenyl group) can exert both inductive and resonance effects. The methyl group is weakly electron-donating, which would slightly decrease the acidity of the terminal alkyne by destabilizing the resulting acetylide anion. The phenyl group itself is electron-withdrawing through its inductive effect but can be electron-donating or -withdrawing via resonance, depending on the position of the substituent. For a para-tolyl group, the net effect is likely to be weakly electron-donating, leading to a slight increase in the pKa compared to an unsubstituted phenylacetylene (B144264).

-

Hydroxyl Group: The hydroxyl group at the 4-position is separated from the alkyne by two carbon atoms. Its primary influence will be a through-bond inductive effect. Oxygen is an electronegative atom and will exert an electron-withdrawing inductive effect, which should stabilize the acetylide anion and thus decrease the pKa, making the terminal alkyne more acidic.

Comparative pKa Data

To provide a reasonable estimate for the pKa of this compound, we can examine the pKa values of analogous compounds.

| Compound | Structure | pKa | Reference(s) |

| Acetylene (B1199291) | H-C≡C-H | ~25 | [2][3] |

| Phenylacetylene | Ph-C≡C-H | 23.2 (aqueous, extrapolated), 28.7 (DMSO) | [4] |

| Propargyl alcohol | H-C≡C-CH₂OH | 13.6 - 15 | [5][6][7] |

The pKa of phenylacetylene is lower than that of acetylene, indicating that the phenyl group, in this case, acts as an electron-withdrawing group, stabilizing the acetylide anion. Propargyl alcohol is significantly more acidic than acetylene due to the strong electron-withdrawing inductive effect of the adjacent hydroxyl group.

Considering these factors for this compound, the electron-withdrawing inductive effect of the hydroxyl group at the γ-position is expected to have a more pronounced acidifying effect than the weakly electron-donating nature of the tolyl group. Therefore, the pKa of this compound is likely to be slightly lower than that of a typical terminal alkyne, placing it in the estimated range of 22-24 .

Experimental Determination of pKa

For a definitive determination of the pKa of this compound, experimental methods are necessary. Given its expected weak acidity, several techniques are suitable.

Potentiometric Titration

Potentiometric titration is a classical and highly accurate method for pKa determination.[8]

Methodology:

-

Sample Preparation: A precise amount of pure this compound is dissolved in a suitable solvent. Due to the low aqueous solubility of the compound, a co-solvent system (e.g., methanol-water) may be required.[8]

-

Titration: The solution is titrated with a strong, carbonate-free base (e.g., tetrabutylammonium (B224687) hydroxide (B78521) in a non-aqueous solvent or NaOH in an aqueous co-solvent system) while the pH is monitored using a calibrated pH electrode.[8]

-

Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For weakly acidic compounds, the inflection point may not be sharp, and derivative plots can be used to accurately locate the equivalence point.

UV-Vis Spectrophotometry

This method is applicable if the protonated and deprotonated forms of the compound have distinct UV-Vis absorption spectra.[8]

Methodology:

-

Spectral Acquisition: The UV-Vis absorption spectra of this compound are recorded in a series of buffer solutions with known pH values.

-

Data Analysis: The absorbance at a wavelength where the acidic and basic forms have significantly different molar absorptivities is plotted against pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.[9][10] Alternatively, the Henderson-Hasselbalch equation can be used to calculate the pKa from the absorbance data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine pKa values by monitoring the chemical shift changes of protons near the acidic site as a function of pH.[11][12]

Methodology:

-

Sample Preparation: A series of samples of this compound are prepared in buffered solutions of varying and known pH (or pD in D₂O).

-

¹H NMR Spectra Acquisition: ¹H NMR spectra are recorded for each sample.

-

Data Analysis: The chemical shift of a proton close to the terminal alkyne (e.g., the propargylic protons) is plotted against the pH of the solution. The inflection point of the resulting sigmoidal curve corresponds to the pKa.[13]

Visualizations

Factors Influencing Terminal Alkyne Acidity

Caption: Factors influencing the acidity of terminal alkynes.

Experimental Workflow for pKa Determination by Potentiometric Titration

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Phenylacetylene - Wikipedia [en.wikipedia.org]

- 5. rawsource.com [rawsource.com]

- 6. Propargyl alcohol - Wikipedia [en.wikipedia.org]

- 7. Propargyl alcohol CAS#: 107-19-7 [m.chemicalbook.com]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. ishigirl.tripod.com [ishigirl.tripod.com]

- 10. hi-tec.tripod.com [hi-tec.tripod.com]

- 11. pKa determination by ¹H NMR spectroscopy - an old methodology revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry [mdpi.com]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Potential: A Technical Guide to Research Frontiers for Substituted Propargyl Alcohols

For Researchers, Scientists, and Drug Development Professionals

Substituted propargyl alcohols are a versatile class of organic compounds characterized by a hydroxyl group attached to a carbon atom adjacent to a carbon-carbon triple bond. This unique structural motif imparts significant reactivity, making them powerful building blocks in organic synthesis, medicinal chemistry, and materials science. Their utility stems from the dual functionality of the hydroxyl and alkyne groups, which allows for a wide array of chemical transformations, including substitution, cyclization, and addition reactions.[1] This guide explores the core research areas for substituted propargyl alcohols, focusing on their synthesis, biological activity, and applications, while providing detailed experimental insights and identifying promising avenues for future investigation.

Core Synthesis and Reactivity

The synthesis of substituted propargyl alcohols is primarily achieved through the nucleophilic addition of terminal alkynes to aldehydes and ketones.[2] This fundamental transformation, known as alkynylation, can be catalyzed by a variety of metals, with zinc, copper, and indium-based systems being prominent.[2][3] A particularly powerful and atom-economical method for creating complex propargylamines—a closely related and highly valuable derivative class—is the A³ (Aldehyde-Alkyne-Amine) multicomponent coupling reaction.[4]

The A³ Coupling Reaction

The A³ coupling is a one-pot reaction that combines an aldehyde, a terminal alkyne, and an amine to efficiently generate a propargylamine (B41283).[4] The reaction is typically catalyzed by a metal salt, such as copper(I) iodide, which activates the terminal alkyne for nucleophilic attack.

// Logical flow {Aldehyde, Amine} -> Imine [label="- H2O", color="#EA4335"]; {Alkyne, Catalyst} -> Acetylide [label="C-H Activation", color="#4285F4"]; {Imine, Acetylide} -> Product [label="Nucleophilic Addition", color="#4285F4"]; Product -> Catalyst [style=dashed, label="Catalyst\nRegeneration", color="#5F6368"];

// Styling Aldehyde, Amine, Alkyne, Imine, Acetylide [color="#5F6368", penwidth=1]; Product [color="#34A853", penwidth=1]; Catalyst [color="#FBBC05", penwidth=1]; } .dot Figure 1: General mechanism of the Copper-Catalyzed A³ Coupling Reaction.

Propargylic Substitution

Another key area of reactivity is the propargylic substitution, where the hydroxyl group is replaced by a nucleophile. This reaction is often catalyzed by Lewis acids or transition metals like iron(III) chloride (FeCl₃) and proceeds through a stabilized propargylic cation intermediate. This allows for the formation of new carbon-carbon, carbon-oxygen, carbon-sulfur, and carbon-nitrogen bonds, making it a cornerstone of synthetic utility.

Potential Research Area: Medicinal Chemistry & Drug Development

The rigid structure and reactivity of the propargyl group make it a valuable pharmacophore in drug design. Substituted propargyl alcohols and their amine derivatives have shown significant potential as anticancer, antimicrobial, and neuroprotective agents.

Anticancer Applications: Targeting Microtubules

A compelling area of research is the development of propargylated derivatives of natural products. For example, noscapine (B1679977), an opium alkaloid used as a cough suppressant, exhibits anticancer properties by binding to tubulin and disrupting microtubule dynamics.[5] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[6][7] Research has shown that synthesizing propargylated derivatives of noscapine via the A³ coupling reaction can significantly enhance its cytotoxic potency against cancer cell lines.[8]

// Nodes Nos_Deriv [label="Propargylated\nNoscapine Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tubulin [label="α/β-Tubulin Heterodimers", fillcolor="#F1F3F4", fontcolor="#202124"]; Microtubule [label="Microtubule Dynamics", fillcolor="#F1F3F4", fontcolor="#202124"]; Mitotic_Spindle [label="Mitotic Spindle\nFormation", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Cycle [label="G2/M Phase Arrest", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; JNK [label="JNK Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Bcl2 [label="Bcl-2 Phosphorylation", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Nos_Deriv -> Tubulin [label="Binds to", color="#4285F4"]; Tubulin -> Microtubule [label="Alters", arrowhead="tee", color="#EA4335"]; Microtubule -> Mitotic_Spindle [label="Disrupts", arrowhead="tee", color="#EA4335"]; Mitotic_Spindle -> Cell_Cycle [label="Leads to", color="#4285F4"]; Cell_Cycle -> Apoptosis [label="Induces", color="#4285F4"]; Apoptosis -> JNK [label="Activates", style=dashed, color="#34A853"]; Apoptosis -> Bcl2 [label="Inhibits", arrowhead="tee", style=dashed, color="#EA4335"]; } .dot Figure 2: Proposed mechanism of action for propargylated noscapine derivatives.

The enhanced activity of these derivatives makes them prime candidates for further development. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the propargyl group and the aromatic rings to optimize potency and selectivity.

-

Mechanism of Action Confirmation: Verifying that the derivatives act on the same tubulin-binding site as noscapine and quantifying their effects on microtubule polymerization.

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

Enzyme Inhibition: Covalent and Reversible Modulators

The terminal alkyne of a propargyl group can act as a latent reactive moiety, making it an ideal "warhead" for designing irreversible covalent inhibitors.[9] These inhibitors form a permanent bond with a target enzyme, leading to potent and sustained inactivation. This is a promising strategy for targets where high affinity is difficult to achieve with reversible inhibitors.

Conversely, the propargyl scaffold can be used to design reversible inhibitors. Propargylamines have been successfully developed as selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases.

Future Research Directions:

-

Targeted Covalent Inhibitors: Design propargyl alcohol derivatives to target specific nucleophilic residues (e.g., cysteine) in the active sites of enzymes implicated in cancer, such as kinases or proteases.

-

Kinase Inhibitors: Explore the use of the propargyl scaffold to develop inhibitors for protein kinases, a major class of drug targets. The rigid alkyne can act as a linker or occupy hydrophobic pockets in the ATP-binding site.

Quantitative Data on Biological Activity

The following table summarizes the in vitro cytotoxicity of selected propargylated noscapine derivatives against the MCF-7 human breast cancer cell line, demonstrating the potential for potency enhancement through substitution.

| Compound ID | R¹ (Aldehyde) | R² (Alkyne) | IC₅₀ (µM)[8] |

| Noscapine | - | - | 36.38 |

| 6h | 4-Chlorophenyl | Phenyl | 32.11 |

| 6l | 4-Nitrophenyl | Phenyl | 18.94 |

| 6n | 2-Naphthyl | Phenyl | 19.29 |

| 7a | Phenyl | Hydroxymethyl | > 100 |

| 7b | 4-Methylphenyl | Hydroxymethyl | > 100 |

Potential Research Area: Materials Science & Chemical Biology

The alkyne group is a key functional handle for "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the efficient and specific conjugation of propargyl-containing molecules to other molecules or surfaces.

Future Research Directions:

-

Advanced Polymers: Incorporate substituted propargyl alcohols into polymer backbones to create materials with enhanced thermal stability and mechanical strength. The alkyne can also serve as a point for post-polymerization functionalization.

-

Bioconjugation and Probes: Synthesize propargylated probes that can be used to label and identify biological targets. A propargyl-containing molecule can be introduced into a biological system, allowed to bind to its target, and then visualized or isolated by "clicking" on a reporter tag (e.g., a fluorophore or biotin).

-

Smart Materials: Develop materials where the propargyl group can be used for self-healing or for attaching specific functionalities in response to a stimulus.

// Core Node Core [label="Substituted\nPropargyl Alcohol", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", penwidth=1.5, color="#4285F4"];

// Main Branches MedChem [label="Medicinal Chemistry", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MatSci [label="Materials Science", fillcolor="#FBBC05", fontcolor="#202124"]; OrgSyn [label="Organic Synthesis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Sub-nodes for Medicinal Chemistry Anticancer [label="Anticancer Agents\n(Tubulin Targeting)", fillcolor="#F1F3F4", fontcolor="#202124"]; EnzymeInhib [label="Enzyme Inhibitors\n(Covalent/Reversible)", fillcolor="#F1F3F4", fontcolor="#202124"]; Neuro [label="Neuroprotective Agents\n(MAO-B Inhibition)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Sub-nodes for Materials Science Polymers [label="Advanced Polymers", fillcolor="#F1F3F4", fontcolor="#202124"]; ClickChem [label="Bioconjugation\n(Click Chemistry)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Sub-nodes for Organic Synthesis A3 [label="A³ Coupling", fillcolor="#F1F3F4", fontcolor="#202124"]; Subst [label="Propargylic Substitution", fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections Core -> MedChem; Core -> MatSci; Core -> OrgSyn;

MedChem -> Anticancer; MedChem -> EnzymeInhib; MedChem -> Neuro;

MatSci -> Polymers; MatSci -> ClickChem;

OrgSyn -> A3; OrgSyn -> Subst; } .dot Figure 3: Key research and application areas for substituted propargyl alcohols.

Experimental Protocols

Detailed and reproducible protocols are critical for advancing research. Below are representative methodologies for the synthesis and biological evaluation of substituted propargylamines.

Representative Synthesis: A³ Coupling of N-nornoscapine, an Aldehyde, and Propargyl Alcohol

This protocol is a representative example for the synthesis of noscapine derivatives based on published procedures.[8]

-

Reactant Preparation: To a round-bottom flask, add N-nornoscapine (1.0 mmol, 1.0 eq.), the desired aldehyde (e.g., 4-nitrobenzaldehyde (B150856) for compound 6l ) (1.2 mmol, 1.2 eq.), and propargyl alcohol (1.5 mmol, 1.5 eq.).

-

Solvent and Catalyst Addition: Add dry dichloromethane (B109758) (CH₂Cl₂) (10 mL) to the flask. Add copper(I) iodide (CuI) (0.1 mmol, 10 mol%) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Extract the aqueous layer three times with dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure propargylamine product.

-

Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation: MTT Cytotoxicity Assay

This protocol outlines the measurement of the cytotoxic effects (IC₅₀ value) of a synthesized compound on a cancer cell line (e.g., MCF-7).

// Workflow Steps Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Step1 [label="Seed cancer cells\nin 96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Incubate 24h\n(Cell Adherence)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step3 [label="Treat cells with serial\ndilutions of compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step4 [label="Incubate 48-72h", fillcolor="#F1F3F4", fontcolor="#202124"]; Step5 [label="Add MTT Reagent\nto each well", fillcolor="#FBBC05", fontcolor="#202124"]; Step6 [label="Incubate 3-4h\n(Formazan Formation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step7 [label="Add Solubilization Buffer\n(e.g., DMSO)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step8 [label="Read Absorbance\n(~570 nm)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step9 [label="Calculate % Viability\nand determine IC50", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> Step1 -> Step2 -> Step3 -> Step4 -> Step5 -> Step6 -> Step7 -> Step8 -> Step9 -> End; } .dot Figure 4: Experimental workflow for determining compound cytotoxicity via MTT assay.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well microtiter plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and wells with medium only (blank).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percentage viability against the compound concentration (on a log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion

Substituted propargyl alcohols represent a synthetically accessible and highly versatile chemical scaffold with significant untapped potential. Key research opportunities lie in their systematic exploration as anticancer agents, particularly as microtubule-targeting compounds and covalent enzyme inhibitors. Furthermore, their utility in materials science and chemical biology via click chemistry provides a broad scope for innovation. By leveraging efficient synthetic strategies like the A³ coupling and employing robust biological screening protocols, researchers can continue to unlock the full potential of this remarkable class of molecules.

References

- 1. A3 coupling reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Functional Studies on Noscapine and Cotarnine Amino Acid Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aldehyde–alkyne–amine (A3) coupling catalyzed by a highly efficient dicopper complex - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and modification of noscapine derivatives as promising future anticancer agents [ouci.dntb.gov.ua]

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Tolylpent-1-yn-4-ol from Tolylacetylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 4-tolylpent-1-yn-4-ol, also known as 2-Methyl-4-(p-tolyl)but-3-yn-2-ol. The primary method detailed is the Grignard reaction, a robust and widely used method for the formation of carbon-carbon bonds. This process involves the reaction of a tolylacetylene-derived Grignard reagent with acetone (B3395972). Alternative methods, such as those involving organolithium reagents, are also briefly discussed. This document includes a detailed experimental protocol, characterization data, and visualizations to aid in the successful synthesis and identification of the target compound.

Introduction

4-Tolylpent-1-yn-4-ol is a tertiary propargyl alcohol, a class of compounds that are valuable intermediates in organic synthesis. Their utility is derived from the presence of both a hydroxyl group and an alkyne moiety, allowing for a variety of subsequent chemical transformations. These compounds are precursors to more complex molecules, including pharmaceuticals, agrochemicals, and materials with specific optical or electronic properties.

The synthesis of 4-tolylpent-1-yn-4-ol is most commonly achieved through the nucleophilic addition of a tolylacetylide to acetone. This can be accomplished via several synthetic routes, with the Grignard reaction being a prominent and reliable method.

Reaction Scheme & Mechanism

The overall transformation involves the deprotonation of p-tolylacetylene to form a nucleophilic acetylide, which then attacks the electrophilic carbonyl carbon of acetone. Subsequent protonation of the resulting alkoxide yields the final tertiary alcohol product.

Caption: General reaction scheme for the synthesis of 4-Tolylpent-1-yn-4-ol.

Experimental Protocols

This section details the protocol for the synthesis of 4-tolylpent-1-yn-4-ol via a Grignard reaction.

3.1. Materials and Equipment

-

Reagents: p-Tolylacetylene, Magnesium turnings, Ethyl bromide, Acetone (anhydrous), Diethyl ether (anhydrous), Tetrahydrofuran (THF, anhydrous), Hydrochloric acid (aq.), Saturated aqueous ammonium (B1175870) chloride, Anhydrous sodium sulfate.

-

Equipment: Round-bottom flasks, dropping funnel, condenser, magnetic stirrer, heating mantle, ice bath, separatory funnel, rotary evaporator, standard glassware for extraction and purification.

3.2. Grignard Protocol

Step 1: Preparation of the Grignard Reagent (p-Tolylacetylenylmagnesium Bromide)

-

To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add magnesium turnings (1.2 equiv.).

-

Assemble the apparatus and flush with dry nitrogen or argon.

-

Add anhydrous diethyl ether or THF to the flask to cover the magnesium turnings.

-

Dissolve ethyl bromide (1.1 equiv.) in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Add a small portion of the ethyl bromide solution to the magnesium turnings to initiate the reaction. The reaction is indicated by the formation of bubbles and a cloudy appearance. If the reaction does not start, gentle warming or the addition of a small crystal of iodine may be necessary.

-

Once the reaction has initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting grey-black solution is the Grignard reagent (ethylmagnesium bromide).

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve p-tolylacetylene (1.0 equiv.) in anhydrous THF and add it dropwise to the Grignard reagent. The evolution of ethane (B1197151) gas will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

Step 2: Reaction with Acetone

-

Cool the solution of p-tolylacetylenylmagnesium bromide to 0 °C in an ice bath.

-

Dissolve anhydrous acetone (1.1 equiv.) in anhydrous THF.

-

Add the acetone solution dropwise to the Grignard reagent. The reaction is exothermic, so maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

Step 3: Work-up and Purification

-

Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

3.3. Alternative Protocol: Using n-Butyllithium

An alternative to the Grignard protocol involves the use of n-butyllithium to deprotonate p-tolylacetylene.

-

Dissolve p-tolylacetylene (1.0 equiv.) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (1.05 equiv.) dropwise, maintaining the temperature at -78 °C.

-

Stir the solution at -78 °C for 30 minutes.

-

Add anhydrous acetone (1.1 equiv.) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 1-2 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and proceed with the extraction and purification as described in the Grignard protocol.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for 4-Tolylpent-1-yn-4-ol

| Property | Value |

| Molecular Formula | C₁₂H₁₄O |

| Molecular Weight | 174.24 g/mol |

| CAS Number | 79756-91-5 |

| Appearance | Yellow solid |

| Melting Point | 49-51 °C[1] |

| ¹H NMR (400 MHz, CDCl₃) | δ = 7.31 (d, J = 8.0 Hz, 2H), 7.10 (d, J = 7.9 Hz, 2H), 2.57 (s, 1H), 2.34 (s, 3H), 1.61 (s, 6H)[1] |

| ¹³C NMR (100 MHz, CDCl₃) | δ = 138.2, 131.4, 128.9, 119.6, 93.1, 82.1, 65.5, 31.4, 21.3[1] |

| IR (predicted) | ~3400 cm⁻¹ (O-H stretch, broad), ~3300 cm⁻¹ (C≡C-H stretch, if present as impurity), ~2230 cm⁻¹ (C≡C stretch, weak), ~2980 cm⁻¹ (C-H stretch) |

Visualizations

Experimental Workflow

References

Application Notes and Protocols for the Synthesis of 4-(p-Tolyl)pent-1-yn-3-ol via Grignard Reaction

Abstract

This document provides a detailed protocol for the synthesis of 4-(p-tolyl)pent-1-yn-3-ol, a tertiary propargyl alcohol. The synthesis is achieved through a Grignard reaction, a powerful and versatile method for carbon-carbon bond formation.[1][2] The protocol is designed for researchers, scientists, and professionals in drug development, offering a comprehensive guide from reagent preparation to product isolation. The key steps involve the preparation of an ethynyl (B1212043) Grignard reagent followed by its reaction with a suitable ketone, 1-(p-tolyl)propan-1-one.

Introduction

The Grignard reaction is a fundamental organometallic chemical reaction that involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group in an aldehyde or ketone.[3][4] This reaction is a cornerstone of organic synthesis, enabling the formation of primary, secondary, and tertiary alcohols.[2][5][6] The synthesis of propargyl alcohols, which contain both an alkyne and an alcohol functional group, is of significant interest in medicinal chemistry and materials science due to their utility as synthetic intermediates.

This protocol details the synthesis of 4-(p-tolyl)pent-1-yn-3-ol. The reaction proceeds in two main stages:

-

Formation of the Ethynyl Grignard Reagent: Acetylene (B1199291) gas is reacted with a pre-formed Grignard reagent, such as ethylmagnesium bromide, to generate ethynylmagnesium bromide.[7]

-

Nucleophilic Addition to a Ketone: The ethynyl Grignard reagent then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 1-(p-tolyl)propan-1-one.[3][4] Subsequent acidic workup yields the desired tertiary alcohol.

Strict anhydrous conditions are crucial for the success of the Grignard reaction, as the Grignard reagent is a strong base and will react with any protic solvents, including water.[1][5]

Experimental Protocol

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| Magnesium Turnings | Mg | 24.31 | 2.67 g (0.11 mol) | Activate before use. |

| Ethyl Bromide | C₂H₅Br | 108.97 | 12.0 g (0.11 mol) | |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | Must be anhydrous.[1] |

| Acetylene Gas | C₂H₂ | 26.04 | As needed | Purified by passing through a cold trap. |

| 1-(p-tolyl)propan-1-one | C₁₀H₁₂O | 148.20 | 14.82 g (0.10 mol) | |

| Saturated Ammonium (B1175870) Chloride | NH₄Cl | 53.49 | 100 mL | For quenching the reaction. |

| Sulfuric Acid (10%) | H₂SO₄ | 98.08 | As needed | For workup. |

| Sodium Bicarbonate (sat. soln.) | NaHCO₃ | 84.01 | 50 mL | |

| Brine (sat. NaCl soln.) | NaCl | 58.44 | 50 mL | |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | For drying the organic layer. |

| Iodine | I₂ | 253.81 | 1-2 small crystals | For initiating the Grignard reaction. |

Equipment

-

Three-necked round-bottom flask (500 mL)

-

Reflux condenser

-

Dropping funnel

-

Gas inlet tube

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separatory funnel (500 mL)

-

Standard glassware for extraction and distillation

-

Drying tube (filled with CaCl₂)

Note: All glassware must be oven-dried prior to use to ensure anhydrous conditions.[1][8]

Synthesis Procedure

Part 1: Preparation of Ethylmagnesium Bromide

-

Set up the reaction apparatus consisting of the three-necked flask, reflux condenser with a drying tube, dropping funnel, and a magnetic stirrer.

-

Place the magnesium turnings (2.67 g) in the flask.

-

Add a small crystal of iodine to the flask to activate the magnesium surface.[1]

-

In the dropping funnel, prepare a solution of ethyl bromide (12.0 g) in 40 mL of anhydrous diethyl ether.

-

Add approximately 5-10 mL of the ethyl bromide solution to the magnesium turnings. The reaction should initiate, as indicated by the disappearance of the iodine color, bubbling, and the formation of a cloudy solution. If the reaction does not start, gentle warming may be applied.

-

Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction. The resulting greyish solution is the ethylmagnesium bromide Grignard reagent.

Part 2: Preparation of Ethynylmagnesium Bromide

-

Cool the freshly prepared ethylmagnesium bromide solution to 0 °C using an ice bath.

-

Bubble purified acetylene gas through the solution via a gas inlet tube. The reaction is exothermic and will result in the evolution of ethane (B1197151) gas. Continue bubbling acetylene until the gas evolution ceases, indicating the complete formation of ethynylmagnesium bromide.[9]

Part 3: Reaction with 1-(p-tolyl)propan-1-one

-

In the dropping funnel, prepare a solution of 1-(p-tolyl)propan-1-one (14.82 g) in 50 mL of anhydrous diethyl ether.

-

Add the ketone solution dropwise to the stirred solution of ethynylmagnesium bromide at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

Part 4: Workup and Isolation

-

Cool the reaction mixture in an ice bath.

-

Slowly and carefully quench the reaction by adding 100 mL of saturated aqueous ammonium chloride solution dropwise.[9]

-

If a precipitate forms, add 10% sulfuric acid until the salts dissolve.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with two 50 mL portions of diethyl ether.

-

Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography.

Reaction Parameters

| Parameter | Value |

| Reaction Temperature (Grignard Formation) | Reflux of Diethyl Ether (~34 °C) |

| Reaction Temperature (Ethynylation) | 0 °C |

| Reaction Temperature (Ketone Addition) | 0 °C to Room Temperature |

| Reaction Time (Grignard Formation) | ~1 hour |

| Reaction Time (Ethynylation) | Until gas evolution ceases |

| Reaction Time (Ketone Addition) | 1 hour |

Visualization of Experimental Workflow

Caption: Workflow for the synthesis of 4-(p-tolyl)pent-1-yn-3-ol.

Safety Precautions

-

Grignard reagents are highly reactive and pyrophoric. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Diethyl ether is extremely flammable. Ensure there are no open flames or ignition sources in the vicinity.[10]

-

Ethyl bromide is a toxic and volatile alkylating agent. Handle it in a well-ventilated fume hood.

-

The quenching of the reaction is highly exothermic. Perform this step slowly and with adequate cooling.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. uoanbar.edu.iq [uoanbar.edu.iq]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. prepchem.com [prepchem.com]

- 10. server.ccl.net [server.ccl.net]

Application Notes and Protocols for Sonogashira Coupling Reactions Using Tolylpent-1-yn-4-ol Analogues

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Sonogashira cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1] Specifically, this document focuses on the coupling of terminal alkynes, exemplified by analogues of Tolylpent-1-yn-4-ol such as 4-Aryl-2-methyl-3-butyn-2-ols, with aryl halides. The Sonogashira reaction is widely employed in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its reliability and tolerance of various functional groups.[1][2]

The protocols detailed herein are based on established copper-free methodologies, which circumvent the common issue of oxidative homocoupling of alkynes often observed with traditional copper-co-catalyzed systems.[3]

Reaction Principle and Overview

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex.[1][4] The reaction typically involves a palladium(0) catalyst, a ligand (often a phosphine), and a base in an appropriate solvent.[4][5] While the classic Sonogashira reaction utilizes a copper(I) co-catalyst, modern protocols have been developed to proceed efficiently in its absence.[6]

The catalytic cycle for a copper-free Sonogashira reaction can be summarized in the following key steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) complex.

-

Deprotonation: The amine base deprotonates the terminal alkyne to form an alkynylide.

-

Transmetalation (in copper-free systems): The palladium(II) complex reacts with the deprotonated alkyne, leading to the formation of a palladium acetylide complex.

-

Reductive Elimination: The final step involves the reductive elimination of the coupled product (Ar-alkyne) and regeneration of the active palladium(0) catalyst.

Below is a diagram illustrating the catalytic cycle for a copper-free Sonogashira reaction.

Figure 1: Catalytic cycle of a copper-free Sonogashira reaction.

Experimental Protocols and Data

The following sections provide detailed experimental protocols and tabulated data for the copper-free Sonogashira coupling of 2-methyl-3-butyn-2-ol (B105114) with a variety of aryl bromides. This serves as a model system for the coupling of tertiary alkynols like this compound.

General Protocol for Copper-Free Sonogashira Coupling

This protocol is adapted from a demonstrated, efficient method for the synthesis of 4-aryl-2-methyl-3-butyn-2-ols.[7]

Materials and Reagents:

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Tri(p-tolyl)phosphine (P(p-tol)₃)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

2-Methyl-3-butyn-2-ol

-

Aryl bromide

-

Anhydrous Tetrahydrofuran (THF)

-

Nitrogen or Argon gas for inert atmosphere

-

Standard glassware for organic synthesis (Schlenk tube, syringes, etc.)

Experimental Workflow:

The general workflow for the reaction setup and product isolation is depicted below.

Figure 2: General experimental workflow for the Sonogashira coupling.

Step-by-Step Procedure: [7]

-

To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (6.7 mg, 30 µmol, 3 mol%) and tri(p-tolyl)phosphine (18.2 mg, 60 µmol, 6 mol%).

-

Seal the tube with a rubber septum and purge with an inert atmosphere (nitrogen or argon) by applying alternating vacuum and inert gas cycles.

-

Add 3 mL of degassed anhydrous THF via syringe.

-

Sequentially add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (450 µL, 3.0 mmol), 2-methyl-3-butyn-2-ol (120 µL, 1.24 mmol), and the aryl bromide (1.0 mmol) via syringe. If the aryl bromide is a solid, it should be added as a solution in a small amount of degassed THF.

-

Place the reaction vessel in a preheated oil bath at 80 °C and stir for 6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 4-aryl-2-methyl-3-butyn-2-ol product.

Quantitative Data Summary

The following table summarizes the yields obtained for the coupling of 2-methyl-3-butyn-2-ol with various aryl bromides using the protocol described above.[7]

| Entry | Aryl Bromide | Product | Yield (%) |

| 1 | 3-Bromoaniline | 4-(3-Aminophenyl)-2-methylbut-3-yn-2-ol | 92 |

| 2 | 4-Bromoaniline | 4-(4-Aminophenyl)-2-methylbut-3-yn-2-ol | 95 |

| 3 | 4-Bromotoluene | 2-Methyl-4-(p-tolyl)but-3-yn-2-ol | 94 |

| 4 | 1-Bromo-4-methoxybenzene | 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol | 96 |

| 5 | 1-Bromo-4-fluorobenzene | 4-(4-Fluorophenyl)-2-methylbut-3-yn-2-ol | 85 |

| 6 | 4-Bromobenzonitrile | 4-(4-(2-hydroxypropan-2-yl)but-1-yn-1-yl)benzonitrile | 88 |

| 7 | Methyl 4-bromobenzoate | Methyl 4-(4-(2-hydroxypropan-2-yl)but-1-yn-1-yl)benzoate | 91 |

| 8 | 1-Bromo-4-nitrobenzene | 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol | 82 |

| 9 | 2-Bromotoluene | 2-Methyl-4-(o-tolyl)but-3-yn-2-ol | 90 |

| 10 | 1-Bromonaphthalene | 2-Methyl-4-(naphthalen-1-yl)but-3-yn-2-ol | 87 |

Reaction conditions: Aryl bromide (1.0 mmol), 2-methyl-3-butyn-2-ol (1.2 mmol), Pd(OAc)₂ (3 mol%), P(p-tol)₃ (6 mol%), DBU (3 mmol) in THF at 80 °C for 6 h. Yields refer to isolated products.[7]

Troubleshooting and Considerations

-

Low Yields: Ensure all reagents are pure and solvents are anhydrous and degassed. The catalyst and ligand quality is crucial. In some cases, increasing the catalyst loading or reaction time may be necessary.

-